molecular formula C9H14ClNO2S B2915709 2-(Benzylsulfonyl)ethan-1-amine hydrochloride CAS No. 115861-63-7

2-(Benzylsulfonyl)ethan-1-amine hydrochloride

Cat. No.: B2915709
CAS No.: 115861-63-7
M. Wt: 235.73
InChI Key: AWGRQDRUJTVJLO-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H14ClNO2S. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)ethan-1-amine hydrochloride typically involves the reaction of benzylsulfonyl chloride with ethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzylsulfonyl)ethan-1-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfonyl)ethan-1-amine
  • 2-(Benzylsulfonyl)ethan-1-amine sulfate
  • 2-(Benzylsulfonyl)ethan-1-amine phosphate

Uniqueness

2-(Benzylsulfonyl)ethan-1-amine hydrochloride is unique due to its specific reactivity and solubility properties, which make it suitable for a wide range of applications in scientific research and industry. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it more versatile compared to its analogs .

Properties

IUPAC Name

2-benzylsulfonylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c10-6-7-13(11,12)8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGRQDRUJTVJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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